7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.18075832 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adenosine Receptor Affinity and Selectivity
Research involving derivatives of pyrazolo[4,3-d]pyrimidine, such as 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has indicated their potential in targeting human adenosine A1 and/or A2A receptor subtypes. These compounds, including those with 5-(N4-substituted-piperazin-1-yl) derivatives, have shown affinity for the hA1 AR subtype with high nanomolar range affinities. This suggests their potential application in therapies targeting adenosine receptors (Squarcialupi et al., 2017).
Antimetabolite Properties and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have been identified as beneficial antimetabolites in purine biochemical reactions. This class of compounds, including variants like this compound, has garnered interest due to their antitrypanosomal activity. These findings open avenues for their application in treatments against trypanosomal infections (Abdelriheem et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural characterization of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have been explored, providing insights into the chemical properties and potential modifications of this compound class. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Drev et al., 2014).
Tuberculostatic Activity
Research into derivatives like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which share structural similarities with this compound, has shown promising tuberculostatic activity. This suggests the potential of these compounds in developing new treatments against tuberculosis (Foks et al., 2004).
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . These activities are often attributed to their ability to interact with various biological targets.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by oxadiazoles, this compound and its derivatives could be further explored for potential applications in drug discovery and development . Future research could also focus on optimizing its synthesis and improving its physicochemical properties to enhance its efficacy and safety profile.
Properties
IUPAC Name |
5-methyl-3-[[4-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-15-22-18(24-28-15)14-25-9-11-26(12-10-25)20-13-17(16-5-3-2-4-6-16)23-19-7-8-21-27(19)20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWPBLNCOYILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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